molecular formula C32H36N2O6 B11619729 1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

Cat. No.: B11619729
M. Wt: 544.6 g/mol
InChI Key: ZSQUSLALPQALPW-UHFFFAOYSA-N
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Description

1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound featuring a unique structure that includes a furan ring, a hydroxy group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions, where a hydroxyl group is introduced to the furan ring.

    Attachment of the Trimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Diazepine Ring: The diazepine ring is formed through a series of condensation reactions involving the furan and trimethoxyphenyl intermediates.

    Final Assembly: The final step involves the coupling of the diazepine intermediate with a hexanone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the diazepine ring to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the diazepine ring could yield a more saturated diazepine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, 1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one: shares similarities with other diazepine derivatives and furan-containing compounds.

Uniqueness

    Structural Complexity: The combination of a furan ring, hydroxy group, and trimethoxyphenyl group in a diazepine framework is unique.

    Potential Bioactivity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

9-(furan-2-yl)-5-hexanoyl-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H36N2O6/c1-5-6-7-14-29(36)34-24-12-9-8-11-22(24)33-23-16-20(26-13-10-15-40-26)17-25(35)30(23)31(34)21-18-27(37-2)32(39-4)28(19-21)38-3/h8-13,15,18-20,31,33H,5-7,14,16-17H2,1-4H3

InChI Key

ZSQUSLALPQALPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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